molecular formula C18H25Br2F2N3 B8136592 4,7-dibroMo-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole

4,7-dibroMo-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole

Cat. No.: B8136592
M. Wt: 481.2 g/mol
InChI Key: YUIYJUAMLBSXOQ-UHFFFAOYSA-N
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Description

4,7-dibromo-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole: is a synthetic organic compound belonging to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is often used in the development of advanced materials, particularly in the field of organic electronics and photovoltaics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dibromo-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole typically involves the following steps:

    Bromination: The starting material, 2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole, is subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale bromination: Utilizing continuous flow reactors to ensure efficient and controlled bromination.

    Automated purification systems: Employing high-performance liquid chromatography (HPLC) or other automated systems for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

4,7-dibromo-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form complex organic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as tetrahydrofuran (THF).

Major Products

    Substituted Benzo[d][1,2,3]triazoles: Products with various functional groups replacing the bromine atoms.

    Coupled Products: Complex organic molecules formed through coupling reactions, useful in material science applications.

Scientific Research Applications

4,7-dibromo-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole: has several applications in scientific research:

    Organic Electronics: Used in the synthesis of organic semiconductors for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Material Science: Employed in the development of advanced materials with specific electronic properties.

    Medicinal Chemistry: Investigated for potential use in drug design due to its unique structural features.

Mechanism of Action

The mechanism by which 4,7-dibromo-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole exerts its effects is primarily through its interaction with molecular targets in organic electronic devices. The bromine and fluorine atoms influence the electronic properties of the compound, making it suitable for use in semiconducting materials. The compound’s structure allows it to participate in π-π stacking interactions, which are crucial for the formation of conductive pathways in organic electronics.

Comparison with Similar Compounds

4,7-dibromo-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole: can be compared with other similar compounds such as:

  • 4,7-dibromo-2-(2-butyloctyl)-5,6-dinitro-2H-benzo[d][1,2,3]triazole
  • 4,7-dibromo-2-(2-butyloctyl)-5,6-dichloro-2H-benzo[d][1,2,3]triazole

These compounds share a similar core structure but differ in the substituents attached to the benzo[d][1,2,3]triazole ring. The presence of different halogens or nitro groups can significantly alter their chemical and physical properties, making each compound unique in its applications and behavior.

Properties

IUPAC Name

4,7-dibromo-2-(2-butyloctyl)-5,6-difluorobenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25Br2F2N3/c1-3-5-7-8-10-12(9-6-4-2)11-25-23-17-13(19)15(21)16(22)14(20)18(17)24-25/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIYJUAMLBSXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)CN1N=C2C(=C(C(=C(C2=N1)Br)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Br2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-dibroMo-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole
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